

An In-depth Technical Guide to 4-Hydroxypyridazine: Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: 4-Hydroxypyridazine

CAS No.: 20733-10-2

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-hydroxypyridazine**, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. It exists in a tautomeric equilibrium with its pyridazin-4(1H)-one form. This document traces the historical context of pyridazine chemistry, leading to the discovery and synthesis of the 4-hydroxy derivative. It details key synthetic methodologies, explores its physicochemical properties, including its tautomerism, and provides spectroscopic data for its characterization. Furthermore, this guide discusses the significance of **4-hydroxypyridazine** as a scaffold in drug discovery, highlighting its role in the development of various therapeutic agents.

Introduction: The Pyridazine Ring System - A Historical Perspective

The chemistry of pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, dates back to the late 19th century. The parent heterocycle, pyridazine, was first prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine and levulinic acid.[1] Shortly after, in 1895, Tauber accomplished the first synthesis of the unsubstituted pyridazine ring.[2] Despite their early discovery, pyridazines received less attention compared to their isomeric diazines, pyrimidine and pyrazine, primarily because they are not commonly found in natural products.[2][3]

However, the synthetic versatility and the unique electronic properties of the pyridazine core have led to a surge in interest over the past few decades. The adjacent nitrogen atoms create a π -electron deficient system, influencing the reactivity and physicochemical properties of its derivatives.[3] This has made the pyridazine scaffold a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[4][5][6]

The Emergence of 4-Hydroxypyridazine

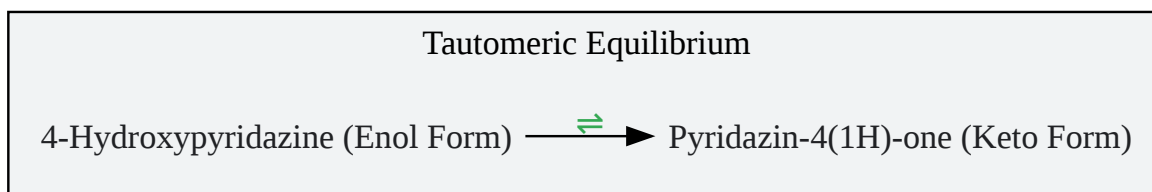
While the broader family of pyridazinones has been extensively studied, the specific history of the discovery of **4-hydroxypyridazine** (and its tautomer, pyridazin-4(1H)-one) is less prominently documented in readily available reviews. However, early investigations into the synthesis of monosubstituted pyridazines in the mid-20th century paved the way for its eventual preparation.

A significant milestone in the synthesis of related structures was a 1967 publication by I. Ichimoto, K. Fujii, and C. Tatsumi in *Agricultural and Biological Chemistry*, which described the preparation of **4-hydroxypyridazine-3-carboxylic acid**. While not the parent compound, this work indicates that synthetic routes to 4-substituted pyridazinone derivatives were being actively explored during this period. The synthesis of the parent **4-hydroxypyridazine** likely emerged from the broader exploration of pyridazinone chemistry, leveraging established methods for heterocycle construction.

Tautomerism: The Dual Identity of 4-Hydroxypyridazine

A critical aspect of the chemistry of **4-hydroxypyridazine** is its existence in a tautomeric equilibrium with pyridazin-4(1H)-one. This equilibrium is influenced by the solvent, temperature,

and pH.



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Caption: Tautomeric equilibrium of **4-hydroxypyridazine**.

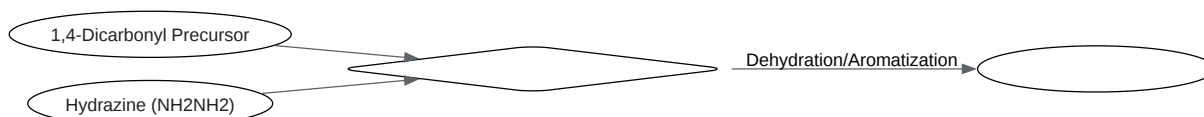
Spectroscopic studies, including NMR and IR, have been instrumental in elucidating the predominant tautomeric form under different conditions.[7] In many common solvents and in the solid state, the pyridazin-4(1H)-one form is generally favored due to factors such as intermolecular hydrogen bonding.[8] Understanding this tautomerism is crucial for predicting the compound's reactivity and its interactions in biological systems.

Synthetic Strategies for 4-Hydroxypyridazine

The synthesis of **4-hydroxypyridazine** can be approached through several general strategies for pyridazinone construction. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Cyclization of 1,4-Dicarbonyl Compounds

A foundational method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[1] For the synthesis of **4-hydroxypyridazine**, a suitable 1,4-dicarbonyl precursor with a leaving group at the 4-position would be required.



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